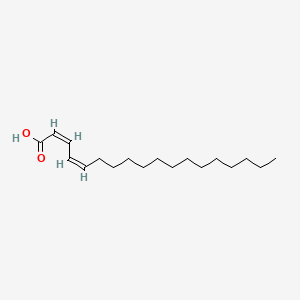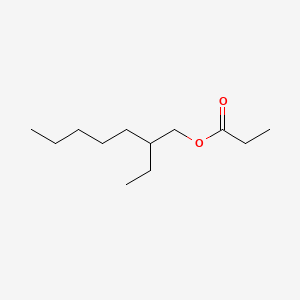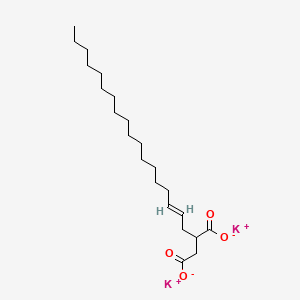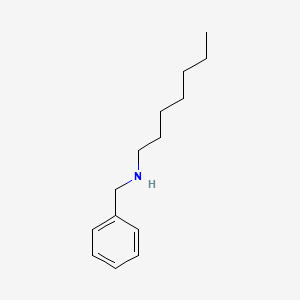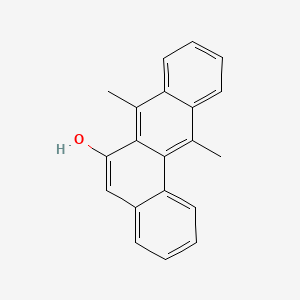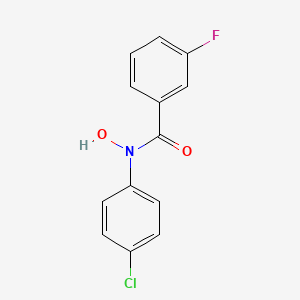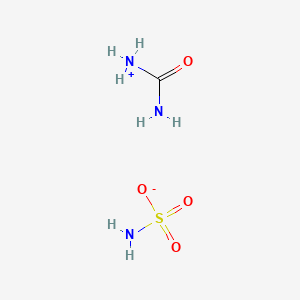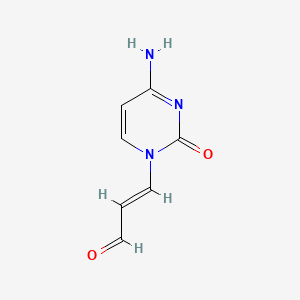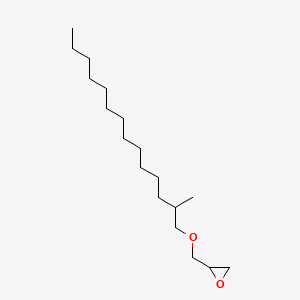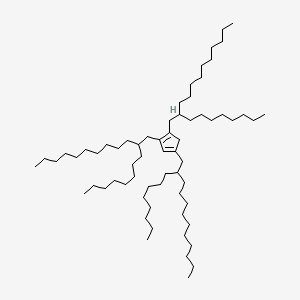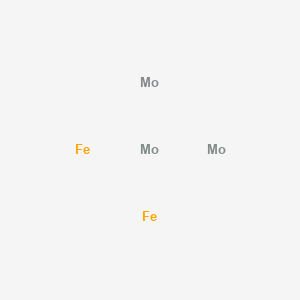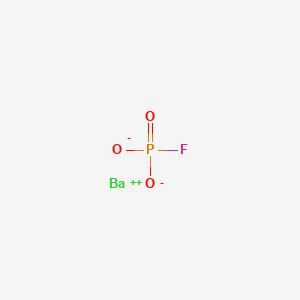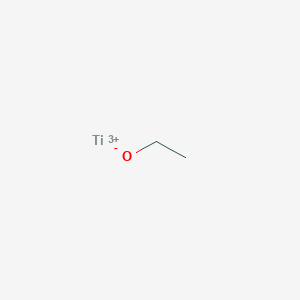
Titanium(3+) ethanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Titanium(3+) ethanolate can be synthesized through the reaction of titanium(III) chloride with ethanol in the presence of a base. The general reaction is as follows:
TiCl3+3C2H5OH→Ti(OEt)3+3HCl
This reaction typically requires an inert atmosphere to prevent oxidation of the titanium(III) species. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound is less common compared to other titanium alkoxides. it can be produced on a larger scale using similar methods as in the laboratory, with careful control of reaction conditions to ensure the purity and stability of the product.
化学反応の分析
Types of Reactions
Titanium(3+) ethanolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to titanium(IV) ethanolate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The ethanolate ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using other alcohols or alkoxides.
Major Products Formed
Oxidation: Titanium(IV) ethanolate.
Reduction: Titanium(II) species or other reduced titanium complexes.
Substitution: Various titanium alkoxides depending on the substituting ligand.
科学的研究の応用
Titanium(3+) ethanolate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other titanium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the preparation of titanium-containing materials, including thin films and coatings.
Biology and Medicine: Investigated for potential use in biomedical applications due to its biocompatibility.
Industry: Utilized in the production of high-performance materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of titanium(3+) ethanolate involves its ability to coordinate with other molecules and participate in redox reactions. The titanium center can undergo changes in oxidation state, facilitating various chemical transformations. The ethanolate ligands can also be exchanged with other ligands, allowing for the formation of different titanium complexes.
類似化合物との比較
Similar Compounds
Titanium(IV) ethanolate: A similar compound where titanium is in the +4 oxidation state.
Titanium(III) isopropanolate: Another titanium(III) alkoxide with isopropanolate ligands.
Titanium(IV) isopropanolate: A titanium(IV) compound with isopropanolate ligands.
Uniqueness
Titanium(3+) ethanolate is unique due to its +3 oxidation state, which imparts different reactivity compared to titanium(IV) compounds. Its ability to act as both a reducing agent and a ligand exchange reagent makes it versatile in various chemical processes.
特性
CAS番号 |
19726-75-1 |
|---|---|
分子式 |
C2H5OTi+2 |
分子量 |
92.93 g/mol |
IUPAC名 |
ethanolate;titanium(3+) |
InChI |
InChI=1S/C2H5O.Ti/c1-2-3;/h2H2,1H3;/q-1;+3 |
InChIキー |
UFNRGJDVPQVELS-UHFFFAOYSA-N |
正規SMILES |
CC[O-].[Ti+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


